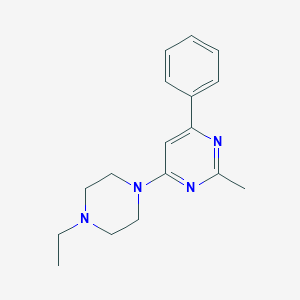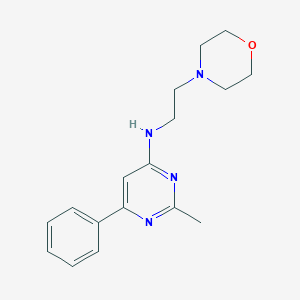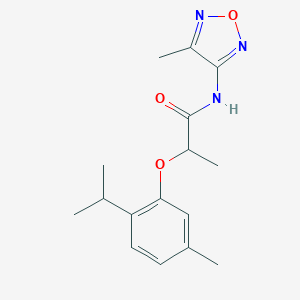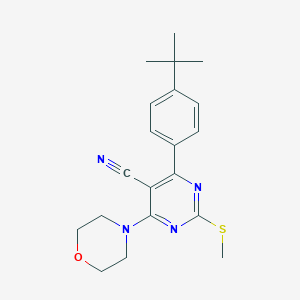
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 has been found to be effective in the treatment of various cancers, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. By inhibiting BTK, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile disrupts BCR signaling, leading to apoptosis of B-cells. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been shown to inhibit other signaling pathways, such as the Toll-like receptor (TLR) pathway, which is involved in the activation of immune cells.
Biochemical and Physiological Effects
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis of B-cells. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been shown to reduce inflammation in animal models of inflammatory bowel disease and asthma. Additionally, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to reduce the production of autoantibodies in animal models of lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile is its selectivity for BTK, which reduces the risk of off-target effects. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile is its potential toxicity, particularly in the liver. Additionally, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to have limited efficacy in some cancer types, such as solid tumors.
Direcciones Futuras
There are several future directions for research on 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile. One area of research is the development of combination therapies with other drugs, such as immune checkpoint inhibitors, to enhance the efficacy of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile. Another area of research is the identification of biomarkers that can predict response to 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile, which could help to identify patients who are most likely to benefit from treatment. Additionally, there is a need for further research on the safety and toxicity of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile, particularly in long-term use. Finally, there is a need for clinical trials to evaluate the efficacy of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile in a wider range of cancer types and autoimmune diseases.
Métodos De Síntesis
The synthesis of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile involves a series of chemical reactions that include the condensation of 4-tert-butylphenylhydrazine with 2-bromo-4-methylthiopyrimidine, followed by the reaction of the resulting product with morpholine and potassium carbonate. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various cancers, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been found to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders, such as asthma and inflammatory bowel disease.
Propiedades
Nombre del producto |
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile |
|---|---|
Fórmula molecular |
C20H24N4OS |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
4-(4-tert-butylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H24N4OS/c1-20(2,3)15-7-5-14(6-8-15)17-16(13-21)18(23-19(22-17)26-4)24-9-11-25-12-10-24/h5-8H,9-12H2,1-4H3 |
Clave InChI |
USBRWKLAVHOQEH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCOCC3)C#N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCOCC3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



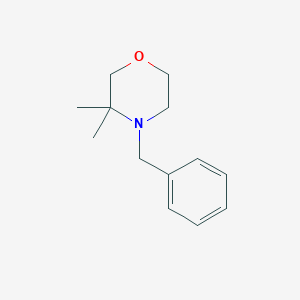
![1-(1,1-dioxothiolan-3-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-5-(4-methoxyphenyl)pyrazole-3-carboxamide](/img/structure/B256130.png)
![2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid](/img/structure/B256139.png)
![1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)
![N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide](/img/structure/B256152.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)
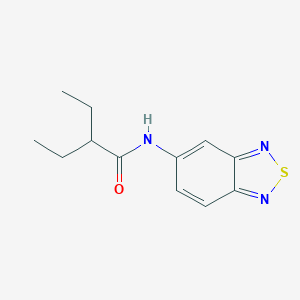
![4-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B256165.png)
![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)
![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)
